molecular formula C12H11FO2 B011943 5-(2-Fluorophenyl)cyclohexane-1,3-dione CAS No. 102821-72-7

5-(2-Fluorophenyl)cyclohexane-1,3-dione

Cat. No.: B011943
CAS No.: 102821-72-7
M. Wt: 206.21 g/mol
InChI Key: RMEWCTHODLROAM-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)cyclohexane-1,3-dione is an organofluorine compound with the molecular formula C12H11FO2. It is characterized by the presence of a fluorophenyl group attached to a cyclohexane-1,3-dione structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)cyclohexane-1,3-dione typically involves the reaction of 2-fluorobenzoyl chloride with cyclohexane-1,3-dione in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)cyclohexane-1,3-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

5-(2-Fluorophenyl)cyclohexane-1,3-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and biological activity. The dione groups can undergo tautomerization, affecting the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Fluorophenyl)cyclohexane-1,3-dione is unique due to the ortho position of the fluorine atom on the phenyl ring, which influences its electronic properties and reactivity.

Biological Activity

5-(2-Fluorophenyl)cyclohexane-1,3-dione (CAS No. 102821-72-7) is a compound of interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant case studies.

  • Molecular Formula : C12H11FO2
  • Molecular Weight : 218.22 g/mol
  • Structure : The compound features a cyclohexane ring with a dione functional group and a fluorinated phenyl substituent, which may influence its reactivity and biological interactions.

This compound is believed to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity, potentially improving membrane permeability and interaction with cellular targets.

Biochemical Pathways

The compound may be involved in several biochemical pathways:

  • Cell Signaling : Influences pathways related to cell growth and apoptosis.
  • Antioxidant Activity : Exhibits potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Demonstrates activity against various bacterial strains, suggesting a role in inhibiting microbial growth.

Biological Activity Overview

Activity Type Description References
AntioxidantExhibits moderate to high antioxidant activity in vitro.
AntimicrobialEffective against gram-positive and gram-negative bacteria; potential for use in antimicrobial therapies.
NeuroprotectiveInvestigated for protective effects against neurotoxic agents in neuronal cultures.
Cancer Cell ViabilityAssessed for cytotoxic effects on various cancer cell lines; IC50 values indicate efficacy.

Antioxidant Activity Study

A study evaluated the antioxidant properties of this compound using DPPH and ABTS assays. Results indicated significant scavenging activity compared to standard antioxidants, suggesting its potential application in formulations aimed at reducing oxidative stress.

Antimicrobial Efficacy

In vitro tests assessed the compound's antimicrobial activity against several bacterial strains. The results demonstrated that it inhibited the growth of both gram-positive (e.g., Staphylococcus aureus) and gram-negative bacteria (e.g., Escherichia coli), with varying minimum inhibitory concentrations (MICs).

Neuroprotective Effects

Research involving neuronal cell cultures exposed to neurotoxic agents showed that treatment with this compound resulted in increased cell viability and improved synaptic plasticity markers. This suggests potential therapeutic applications in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate solubility in water and favorable absorption characteristics due to its lipophilic nature. Studies on its distribution within biological systems are ongoing to better understand its bioavailability and metabolic pathways.

Applications

This compound has diverse applications across several fields:

  • Pharmaceutical Development : As an intermediate in the synthesis of novel therapeutic agents.
  • Material Science : Potential precursor for developing polymeric materials with unique properties.
  • Diagnostic Reagents : Utilized in assays for enhanced detection of biological markers due to its fluorinated structure.
  • Green Chemistry Initiatives : Serves as a safer alternative to hazardous chemicals in synthetic processes.

Properties

IUPAC Name

5-(2-fluorophenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c13-12-4-2-1-3-11(12)8-5-9(14)7-10(15)6-8/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEWCTHODLROAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545777
Record name 5-(2-Fluorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102821-72-7
Record name 5-(2-Fluorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-(2-fluoro-phenyl)-but-3-en-2-one (7.3 g, 44.5 mmol), stage 1, following the procedure describing the synthesis of 5-(2-methoxy-phenyl)-cyclohexane-1,3-dione (example 1/a stage 2).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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